Enantiomeric Purity: A Binary Specification for Regulatory Compliance
The (R)-enantiomer is the sole active intermediate for Fezolinetant, while the (S)-enantiomer is a regulated impurity [1]. The specification for the drug substance mandates a high enantiomeric excess (ee). Commercial suppliers address this by offering the compound with chiral purity specifications, such as ≥96% (Chiral purity), which is a critical quality attribute for procurement . The (S)-enantiomer is explicitly used as a reference standard for method validation, underscoring that any presence of the wrong enantiomer is considered a contaminant in the drug product [2].
| Evidence Dimension | Regulatory Identity and Enantiomeric Purity |
|---|---|
| Target Compound Data | (R)-3-Methylpiperazin-2-one (CAS 922178-61-8); Chiral Purity ≥ 96% |
| Comparator Or Baseline | (S)-3-Methylpiperazin-2-one (CAS 78551-38-9); Designated as Fezolinetant Impurity 14 |
| Quantified Difference | Binary: Desired Intermediate vs. Controlled Impurity; Target compound chiral purity is a quantifiable release specification (e.g., ≥96% ee) |
| Conditions | Chiral purity specification per supplier Certificate of Analysis; regulatory impurity designation per pharmacopeial standards. |
Why This Matters
Procuring the (S)-enantiomer or a racemate directly contradicts the synthetic route for an approved pharmaceutical, rendering the material useless for its primary industrial application and introducing regulatory risk.
- [1] xjishu.com. (2024). Preparation Method of Fezolinetant Intermediate and Fezolinetant. Chinese Patent Publication CN202410725048. View Source
- [2] SynZeal Research. Fezolinetant Impurity 14 (CAS 78551-38-9). Product Information. View Source
